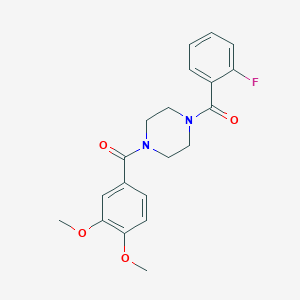

1-(3,4-dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine

Description

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-(2-fluorobenzoyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O4/c1-26-17-8-7-14(13-18(17)27-2)19(24)22-9-11-23(12-10-22)20(25)15-5-3-4-6-16(15)21/h3-8,13H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVRMJOBQHWLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine is a synthetic compound belonging to the class of piperazine derivatives. Its molecular formula is , and it has a molecular weight of 372.4 g/mol. The compound features a piperazine ring substituted with two distinct aromatic groups: one with methoxy groups and the other with a fluorine atom, which enhances its biological activity and pharmacological potential.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Piperazine derivatives are known for their ability to modulate neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The presence of methoxy and fluorine substituents may influence receptor affinity and selectivity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidative activity. For instance, studies on related piperazine derivatives have demonstrated their capacity to protect neuronal cells from oxidative stress-induced damage. This is crucial in the context of neurodegenerative diseases where oxidative stress plays a key role in pathogenesis .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Similar piperazine derivatives have been evaluated for their effectiveness against various bacterial strains, indicating that modifications in the benzoyl groups can enhance antibacterial activity. This suggests that this compound could be explored further for its antimicrobial potential.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of piperazine derivatives, revealing insights into their therapeutic applications:

- Neuroprotective Effects : A study demonstrated that certain piperazine derivatives could protect SH-SY5Y neuronal cells from H2O2-induced oxidative damage at concentrations as low as 20 μM . This suggests that this compound may have similar protective effects due to its structural characteristics.

- Insecticidal Activity : Compounds inspired by piperazine structures have been evaluated for larvicidal activity against Aedes aegypti, a vector for several viral diseases. The findings indicated that specific structural features were critical for biological activity, hinting at the potential for this compound to be effective in this area as well .

Comparative Biological Activity Table

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Methoxy and fluorobenzoyl groups | Antioxidant, Antimicrobial | Enhanced solubility due to methoxy groups |

| 1-(3-Methoxybenzoyl)-4-(2-chlorobenzoyl)piperazine | Methoxy and chlorobenzoyl groups | Antidepressant properties | Chlorine substituent alters receptor binding |

| 1-(4-Methoxybenzoyl)-4-(2-fluorobenzoyl)piperazine | Different benzoyl substitutions | Potential anticancer activity | Lipophilicity influenced by methoxy position |

Comparison with Similar Compounds

Key Structural Features and Analogues

The compound belongs to a broader class of disubstituted piperazines. Below is a structural comparison with notable analogues:

| Compound Name | Substituents at Position 1 | Substituents at Position 4 | Key Functional Groups |

|---|---|---|---|

| 1-(3,4-Dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine | 3,4-Dimethoxybenzoyl | 2-Fluorobenzoyl | Methoxy, Fluorine |

| 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) | 3-Trifluoromethylphenyl | H | Trifluoromethyl |

| 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) | 3,4-Methylenedioxybenzyl | H | Methylenedioxy |

| 1-(3,4-Dichlorophenyl)-4-(4-nitrophenyl)piperazine | 3,4-Dichlorophenyl | 4-Nitrophenyl | Chloro, Nitro |

| SA4503 (Sigma-1 agonist) | 3,4-Dimethoxyphenethyl | 3-Phenylpropyl | Methoxy, Alkyl chain |

Structural Insights :

- In contrast, the 2-fluorobenzoyl group introduces moderate electron withdrawal, which may stabilize the molecule metabolically compared to chloro or nitro analogues .

- Aromatic Substitution Patterns : Analogues with methylenedioxy (MDBP) or trifluoromethyl (3-TFMPP) groups are associated with psychoactive effects via serotonergic pathways, whereas the target compound’s acylated structure may reduce such activity .

Pharmacological and Functional Comparisons

Pharmacological Insights :

- Sigma Receptor Modulation : SA4503 and related 3,4-dimethoxy-substituted compounds demonstrate sigma-1 agonism, suggesting the target compound may share this activity .

- Serotonergic vs. Dopaminergic Effects : Unlike 3-TFMPP or MDBP, the target’s acylated structure likely reduces direct serotonin receptor activation, shifting activity toward sigma or dopamine pathways .

- Therapeutic Potential: The fluorobenzoyl group may enhance blood-brain barrier penetration compared to bulkier substituents (e.g., dichlorophenyl in ) .

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-dimethoxybenzoyl)-4-(2-fluorobenzoyl)piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves sequential coupling of substituted benzoyl groups to the piperazine core. A typical approach includes:

- Step 1: Reacting piperazine with 3,4-dimethoxybenzoyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to form the first amide bond .

- Step 2: Introducing the 2-fluorobenzoyl group via nucleophilic acyl substitution. Solvent choice (e.g., DMF or DCM) and temperature control (room temperature to 50°C) are critical to minimize side reactions .

- Optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradients) for purification. Monitor reaction progress via TLC (hexane:ethyl acetate, 1:2) and adjust stoichiometry (1.2–1.5 equivalents of acyl chloride) to improve yields .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm substitution patterns. The 3,4-dimethoxybenzoyl group shows distinct aromatic protons at δ 6.7–7.3 ppm, while the 2-fluorobenzoyl group exhibits splitting due to fluorine coupling .

- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and molecular ion peaks .

- Elemental Analysis: Validate empirical formula (C20H20FN2O4) with <0.3% deviation .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

- Enzyme Assays: Test inhibition against kinases (e.g., tyrosine kinases) using fluorescence-based assays (e.g., ADP-Glo™). IC50 values are calculated from dose-response curves .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Compare results with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How do the 3,4-dimethoxy and 2-fluoro substituents influence receptor binding and selectivity?

Methodological Answer:

- Molecular Docking: Perform docking studies (e.g., AutoDock Vina) with target receptors (e.g., DPP-IV or kinase domains). The 3,4-dimethoxy group may engage in hydrogen bonding, while the 2-fluoro group enhances lipophilicity and π-π stacking .

- Comparative SAR: Syntize analogs (e.g., replacing fluorine with chloro or methoxy groups) and compare bioactivity. Fluorine’s electronegativity reduces electron density, potentially increasing target affinity .

Q. How can contradictory data in biological activity be resolved?

Methodological Answer:

- Dose-Response Reproducibility: Repeat assays in triplicate across multiple cell lines to rule out cell-specific effects .

- Metabolite Analysis: Use LC-MS to identify degradation products (e.g., demethylated or hydrolyzed derivatives) that may interfere with activity .

- Target Validation: Employ CRISPR knockouts or siRNA silencing to confirm target specificity .

Q. What strategies mitigate low yields during scale-up synthesis?

Methodological Answer:

- By-Product Analysis: Use GC-MS or NMR to identify impurities (e.g., unreacted starting materials or diacylated by-products). Adjust reaction time or stoichiometry to suppress side reactions .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 10 minutes at 50°C under microwave irradiation) to improve efficiency .

- Flow Chemistry: Implement continuous flow systems for precise temperature and mixing control, enhancing reproducibility .

Experimental Design Considerations

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

Methodological Answer:

- Analog Library: Synthesize derivatives with systematic substitutions (e.g., varying methoxy positions, replacing fluorine with other halogens).

- Data Collection: Measure IC50 values for each analog against target enzymes and correlate with substituent electronic/hydrophobic parameters (Hammett σ, logP) .

- Statistical Analysis: Use multivariate regression (e.g., CoMFA/CoMSIA) to model activity trends and identify critical substituent contributions .

Q. What experimental controls are critical in kinase inhibition assays?

Methodological Answer:

- Positive Controls: Include staurosporine (pan-kinase inhibitor) and target-specific inhibitors (e.g., imatinib for Abl kinase).

- Negative Controls: Use DMSO vehicle and scrambled peptide substrates to rule out nonspecific effects .

- ATP Competition: Perform assays at varying ATP concentrations (1–10 mM) to confirm competitive inhibition mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.